molecular formula C16H11FO3 B2979763 6-Fluoro-4'-methoxyflavone CAS No. 1226-56-8

6-Fluoro-4'-methoxyflavone

Cat. No.: B2979763
CAS No.: 1226-56-8
M. Wt: 270.259
InChI Key: FSVXPKJYQMILMB-UHFFFAOYSA-N
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Description

6-Fluoro-4’-methoxyflavone is a synthetic flavone derivative characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4’ position of the flavone backbone. Flavones are a class of flavonoids, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-methoxyflavone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 6-Fluoro-4’-methoxyflavone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-methoxyflavone involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the PERK/EIF2a/ATF4/CHOP pathway. This pathway involves the phosphorylation of PERK, which leads to the activation of downstream effectors that promote cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4’-methoxyflavone is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-fluoro-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVXPKJYQMILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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